molecular formula C16H28O5V B12677061 Bis(6-methylheptane-2,4-dionato-O,O')oxovanadium CAS No. 94233-24-6

Bis(6-methylheptane-2,4-dionato-O,O')oxovanadium

Cat. No.: B12677061
CAS No.: 94233-24-6
M. Wt: 351.33 g/mol
InChI Key: WPNUTNWXMVIHJH-PWDDHAQDSA-N
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Description

Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium: is a coordination compound where vanadium is bonded to two 6-methylheptane-2,4-dionato ligands and an oxo group. This compound is known for its applications in catalysis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium typically involves the reaction of vanadium pentoxide with 6-methylheptane-2,4-dione in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in crystalline form and is subjected to rigorous quality control measures before being used in various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium can undergo oxidation reactions where the vanadium center is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride, to form lower oxidation state vanadium complexes.

    Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Various ligands such as triphenylphosphine or ethylenediamine under reflux conditions.

Major Products:

    Oxidation: Higher oxidation state vanadium complexes.

    Reduction: Lower oxidation state vanadium complexes.

    Substitution: New vanadium complexes with different ligands.

Scientific Research Applications

Chemistry: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other vanadium complexes which have applications in various chemical processes.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain metalloenzymes, making it a valuable tool in biochemical studies.

Medicine: There is ongoing research into the potential therapeutic applications of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium, particularly in the treatment of diseases such as diabetes and cancer. Its ability to modulate enzyme activity makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and polymers. Its catalytic properties are also exploited in various manufacturing processes.

Mechanism of Action

The mechanism by which bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium exerts its effects is primarily through its interaction with metalloenzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

    Bis-(acetylacetonato)oxovanadium: Similar structure but with acetylacetonate ligands instead of 6-methylheptane-2,4-dionato.

    Bis-(benzoylacetonato)oxovanadium: Contains benzoylacetonate ligands.

    Bis-(trifluoroacetylacetonato)oxovanadium: Contains trifluoroacetylacetonate ligands.

Uniqueness: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium is unique due to the presence of the 6-methylheptane-2,4-dionato ligands, which impart distinct steric and electronic properties to the compound. These properties influence its reactivity and catalytic behavior, making it suitable for specific applications that other similar compounds may not be able to perform as effectively.

Properties

CAS No.

94233-24-6

Molecular Formula

C16H28O5V

Molecular Weight

351.33 g/mol

IUPAC Name

(Z)-2-hydroxy-6-methylhept-2-en-4-one;oxovanadium

InChI

InChI=1S/2C8H14O2.O.V/c2*1-6(2)4-8(10)5-7(3)9;;/h2*5-6,9H,4H2,1-3H3;;/b2*7-5-;;

InChI Key

WPNUTNWXMVIHJH-PWDDHAQDSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.O=[V]

Canonical SMILES

CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.O=[V]

Origin of Product

United States

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